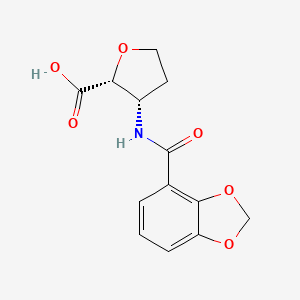

(2R,3S)-3-(1,3-benzodioxole-4-carbonylamino)oxolane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,3S)-3-(1,3-benzodioxole-4-carbonylamino)oxolane-2-carboxylic acid, also known as Boc-L-Val-Val-OMe, is a chemical compound that has been widely used in scientific research. It is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. Boc-L-Val-Val-OMe has been synthesized using various methods, and its synthesis method will be discussed in Moreover, the scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Boc-L-Val-Val-OMe will also be explored.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(1,3-benzodioxole-4-carbonylamino)oxolane-2-carboxylic acidl-OMe is not well understood. However, it is believed to interact with proteins and enzymes, affecting their structure and function. (2R,3S)-3-(1,3-benzodioxole-4-carbonylamino)oxolane-2-carboxylic acidl-OMe has been shown to inhibit the activity of proteases, enzymes that break down proteins. It has also been shown to inhibit the activity of kinases, enzymes that phosphorylate proteins, and play a crucial role in signal transduction.

Biochemical and Physiological Effects

(2R,3S)-3-(1,3-benzodioxole-4-carbonylamino)oxolane-2-carboxylic acidl-OMe has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Moreover, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. (2R,3S)-3-(1,3-benzodioxole-4-carbonylamino)oxolane-2-carboxylic acidl-OMe has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

(2R,3S)-3-(1,3-benzodioxole-4-carbonylamino)oxolane-2-carboxylic acidl-OMe has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Moreover, it is stable and can be stored for an extended period, making it convenient for long-term experiments. However, (2R,3S)-3-(1,3-benzodioxole-4-carbonylamino)oxolane-2-carboxylic acidl-OMe has limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions. Moreover, it can be toxic at high concentrations, making it necessary to use caution when handling it.

Future Directions

For research on (2R,3S)-3-(1,3-benzodioxole-4-carbonylamino)oxolane-2-carboxylic acidl-OMe include the development of peptidomimetics with improved bioactivity and pharmacokinetic properties, the study of its mechanism of action, and the investigation of its physiological effects.

Synthesis Methods

(2R,3S)-3-(1,3-benzodioxole-4-carbonylamino)oxolane-2-carboxylic acidl-OMe can be synthesized using several methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. Solid-phase peptide synthesis involves attaching the first amino acid to a resin-bound linker, followed by the addition of the remaining amino acids in a stepwise manner. Solution-phase peptide synthesis involves the use of a protecting group for the amino group and carboxylic acid group of the amino acids. Fmoc-based peptide synthesis involves the use of a fluorenylmethoxycarbonyl (Fmoc) group to protect the amino group of the amino acids. The Fmoc group can be removed using a base, allowing the amino acid to react with the carboxylic acid group of the next amino acid.

Scientific Research Applications

(2R,3S)-3-(1,3-benzodioxole-4-carbonylamino)oxolane-2-carboxylic acidl-OMe has been used in various scientific research applications, including the synthesis of peptides and the study of protein-protein interactions. It has been used to synthesize peptides with antimicrobial and anticancer properties. (2R,3S)-3-(1,3-benzodioxole-4-carbonylamino)oxolane-2-carboxylic acidl-OMe has also been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Moreover, it has been used to study protein-protein interactions, which are crucial for many biological processes, including signal transduction, enzyme regulation, and gene expression.

Properties

IUPAC Name |

(2R,3S)-3-(1,3-benzodioxole-4-carbonylamino)oxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c15-12(14-8-4-5-18-11(8)13(16)17)7-2-1-3-9-10(7)20-6-19-9/h1-3,8,11H,4-6H2,(H,14,15)(H,16,17)/t8-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCCXBQITFFCCX-GZMMTYOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1NC(=O)C2=C3C(=CC=C2)OCO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@H]1NC(=O)C2=C3C(=CC=C2)OCO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-3-(3-bromophenyl)-3-[(2-tert-butyltetrazole-5-carbonyl)amino]propanoic acid](/img/structure/B7339898.png)

![(3S)-3-[[(2S,3R)-3-ethyloxolane-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7339905.png)

![(2S)-4-methyl-2-[methyl-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)amino]pentanoic acid](/img/structure/B7339909.png)

![(3S,4S)-4-cyclopropyl-1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339920.png)

![2-[3-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]phenyl]acetic acid](/img/structure/B7339922.png)

![6-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7339935.png)

![2-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-4-carboxylic acid](/img/structure/B7339940.png)

![4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]benzoic acid](/img/structure/B7339948.png)

![(2R,3S)-3-[(2-chlorobenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339961.png)

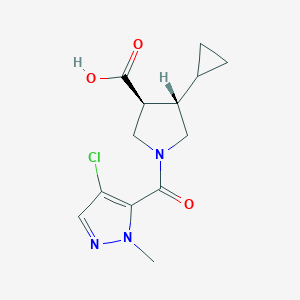

![(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339967.png)

![(2R,3S)-3-[(2,5-difluorobenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339968.png)

![(2R,3S)-3-[[1-(pyrrolidine-1-carbonyl)piperidine-3-carbonyl]amino]oxolane-2-carboxylic acid](/img/structure/B7339975.png)

![(2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339977.png)